molecular formula C16H12N4O3 B6017301 3-(2-isonicotinoylcarbonohydrazonoyl)-1H-indole-7-carboxylic acid

3-(2-isonicotinoylcarbonohydrazonoyl)-1H-indole-7-carboxylic acid

货号 B6017301
分子量: 308.29 g/mol
InChI 键: UIZJBFMFBMRLQQ-DJKKODMXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-isonicotinoylcarbonohydrazonoyl)-1H-indole-7-carboxylic acid, also known as INCA-7, is a small molecule inhibitor that has been developed to target the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a wide range of cellular processes, including cell proliferation, apoptosis, and DNA repair. INCA-7 has been shown to be a potent inhibitor of CK2, and has potential applications in cancer therapy and other diseases.

作用机制

3-(2-isonicotinoylcarbonohydrazonoyl)-1H-indole-7-carboxylic acid works by binding to the ATP-binding site of CK2, which prevents the kinase from phosphorylating its substrates. This leads to a disruption of CK2-mediated signaling pathways, which can have downstream effects on cell proliferation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to sensitize cancer cells to radiation therapy. In addition, this compound has been shown to have anti-inflammatory effects, and has potential applications in the treatment of inflammatory diseases.

实验室实验的优点和局限性

3-(2-isonicotinoylcarbonohydrazonoyl)-1H-indole-7-carboxylic acid has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized, which makes it a useful tool for studying CK2-mediated signaling pathways. In addition, this compound has been shown to have good pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using this compound in lab experiments. For example, it may not be effective against all types of cancer, and may have off-target effects on other kinases.

未来方向

There are many potential future directions for research on 3-(2-isonicotinoylcarbonohydrazonoyl)-1H-indole-7-carboxylic acid. One area of research could be to investigate the efficacy of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another area of research could be to develop more potent and selective inhibitors of CK2, which could have even greater therapeutic potential. Finally, research could be conducted to investigate the role of CK2 in other diseases, such as inflammatory diseases or neurodegenerative diseases.

合成方法

3-(2-isonicotinoylcarbonohydrazonoyl)-1H-indole-7-carboxylic acid can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis begins with the reaction of 2-aminonicotinic acid with oxalyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-amino-5-nitrobenzonitrile to form the corresponding amide. The amide is then reduced using sodium dithionite to form the corresponding hydrazide. Finally, the hydrazide is reacted with 3-bromo-1H-indole-7-carboxylic acid to form this compound.

科学研究应用

3-(2-isonicotinoylcarbonohydrazonoyl)-1H-indole-7-carboxylic acid has been extensively studied in scientific research for its potential applications in cancer therapy. CK2 has been shown to be overexpressed in many different types of cancer, and is thought to play a role in tumor growth and survival. This compound has been shown to be a potent inhibitor of CK2, and has been shown to have anti-tumor activity in preclinical studies.

属性

IUPAC Name

3-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-1H-indole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3/c21-15(10-4-6-17-7-5-10)20-19-9-11-8-18-14-12(11)2-1-3-13(14)16(22)23/h1-9,18H,(H,20,21)(H,22,23)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZJBFMFBMRLQQ-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC=C2C=NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)C(=O)O)NC=C2/C=N/NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。